4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine -

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4485281
CAS Number:
Molecular Formula: C23H20F3N3O
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer activity: Several pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines. [, ]
  • Antimicrobial activity: Some derivatives exhibit potent antimicrobial activity against a range of bacteria and fungi. []
  • Antioxidant activity: Certain pyrazolo[3,4-b]pyridines possess antioxidant properties, which may be beneficial in treating oxidative stress-related diseases. []
  • Dopamine D3 receptor activity: Certain derivatives have shown activity as dopamine D3 receptor agonists, making them potentially useful for treating neurological disorders. []
Synthesis Analysis
  • Condensation reactions: Reacting substituted pyrazoles with appropriately functionalized pyridine derivatives. [, ]
  • Multicomponent reactions: One-pot synthesis involving three or more starting materials reacting in a single step. []
  • Cyclization reactions: Intramolecular cyclization of suitably substituted precursors. [, ]
Molecular Structure Analysis
  • Bond lengths and angles: Characterizing the geometry and conformation of the molecule. [, , , ]
  • Intermolecular interactions: Identifying hydrogen bonding and π-π stacking interactions that influence crystal packing. [, ]
  • Tautomeric forms: Determining the preferred tautomeric forms in solution and solid state. []
Mechanism of Action
  • Enzyme inhibition: Investigating the inhibition of specific enzymes involved in disease pathways. []
  • Receptor binding: Studying the binding affinity and selectivity towards specific receptors. [, ]
  • DNA interaction: Examining potential interactions with DNA that may contribute to anticancer activity. []

Compound Description: This compound features a pyrazolo[3,4-b]pyridine scaffold with various substituents. The research highlights the compound's crystal structure, including the dihedral angles between its fused rings and the presence of intramolecular S⋯O contacts and C—H⋯π interactions [].

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is characterized by its complex ring system, featuring a pyrazolo[3,4-b]pyridine moiety linked to a 2-fluorophenyl group, a 1H-indol-1-yl group, a methyl group, a phenyl group, and a carbonitrile group. The study focuses on its supramolecular aggregation driven by N—H⋯N, C—H⋯N, and C—H⋯π(arene) hydrogen bonds, resulting in double chains with enclosed cavities [].

Relevance: This compound, like 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, belongs to the pyrazolo[3,4-b]pyridine class of compounds. Both share a phenyl ring at position 1 and an aromatic substituent at position 6 of the pyrazolo[3,4-b]pyridine core, although the specific aromatic rings differ. Furthermore, both compounds are substituted at positions 3 and 4.

Compound Description: Synthesized using microwave irradiation, this compound is notable for its tetrahydro-pyridine ring adopting a distorted envelope conformation. Its structure also exhibits a dihedral angle between the pyrazole ring and the attached phenyl ring [].

Relevance: Both this compound and 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine are based on the pyrazolo[3,4-b]pyridine scaffold and have a 1-phenyl and a 4-(4-fluorophenyl) substituent. The key difference lies in the presence of a tetrahydro-pyridine ring and a 5-carbonitrile group in this compound, as opposed to the dihydropyridine system in the target compound.

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is defined by its dihedral angles between the methoxy-substituted benzene ring, the unsubstituted phenyl ring, and the central ring system. The crystal structure reveals intermolecular N—H⋯O hydrogen bonds linking the molecules [].

Relevance: This compound exhibits significant structural similarity to 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine. Both share a 1-phenyl, a 3-methyl, a 4-(4-methoxyphenyl) substituent and a 6,7-dihydropyridine ring in the pyrazolo[3,4-b]pyridine core structure. The primary difference lies in the presence of a 5-carbonitrile group and the absence of a 4-difluoromethyl group in this compound.

6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound, crystallized from dimethylformamide, forms a solvate linked by C—H⋯π(arene) hydrogen bonds. These bonds result in cyclic centrosymmetric dimers with pendent solvent molecules attached via N—H⋯O hydrogen bonds [].

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine. Both compounds possess a 1-phenyl substituent and an aromatic substituent at the 6-position. They differ in their specific substituents at the 3, 4, and 5 positions of the pyrazolo[3,4-b]pyridine system.

6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: Similar to the previous compound, this structure forms a solvate with dimethylformamide. It exhibits C—H⋯N and C—H⋯π(arene) hydrogen bonds, leading to chains with two types of centrosymmetric rings [].

Relevance: This compound and 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine share the core pyrazolo[3,4-b]pyridine structure, a 1-phenyl substituent, a 3-methyl substituent, and an aromatic ring at position 6, although the specific aromatic rings differ. The main distinctions between these compounds lie in the 4- and 5-substituents.

Compound Description: Unlike the previous two compounds, this structure crystallizes in an unsolvated form. It exhibits N—H⋯O hydrogen bonds, forming C(12) chains, which are further linked in pairs through aromatic π-π stacking interactions [].

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is a vital intermediate in the synthesis of apixaban, an anticoagulant. Its X-ray powder diffraction data is reported, providing insights into its crystallographic parameters [].

Relevance: Although this compound possesses a pyrazolo[3,4-c]pyridine core, making it structurally distinct from 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, both compounds share a common structural motif—a 1-(4-methoxyphenyl) substituent attached to their respective pyrazolopyridine scaffolds.

1,2-bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives

Compound Description: This class of compounds, synthesized from NN'-(ethane-1,2-diyl)bis(cyanoacetamide), involves the condensation with aromatic aldehydes followed by a reaction with 2-cyanothioacetamide [].

Relevance: Although structurally distinct from 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, this class of compounds holds relevance as they are intermediates in synthesizing pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry.

1,2-bis(3-amino-5-cyano-6,7-dihydro-7-methyl-6-oxo-4-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)ethane

Compound Description: This compound is synthesized by treating 1,2-bis(3,5-dicyano-6-mercapto-2-oxo-4-phenyl-1,2-dihydropyridin-1-yl)ethane or its S-methyl derivative with hydrazine hydrate [].

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, further highlighting the importance of this scaffold in medicinal chemistry. Both compounds are substituted at the 3 and 4 positions of the pyrazolo[3,4-b]pyridine ring system.

5-acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine

Compound Description: This key intermediate is crucial in synthesizing various pyrazolo[3,4-b]pyridine derivatives, showcasing the potential for diversification and exploration of this scaffold for biological activity [].

4-(4-Chlorophenyl)-5-cyano-3-(4-methylphenyl)-6-diphenyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine–dimethyl formamide (2/1)

Compound Description: This compound, existing as a hydrogen-bonded trimer in its crystal structure, is part of a study investigating the 2H-tautomeric structures of pyrazolo[3,4-b]pyridines both in solution and solid state [].

Relevance: This compound and 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine belong to the same family of pyrazolo[3,4-b]pyridines. Both share a 4,7-dihydropyridine ring system within their structure. Additionally, both compounds have halogenated phenyl substituents on the pyrazolo[3,4-b]pyridine core, highlighting the significance of these modifications in medicinal chemistry.

Compound Description: This compound, forming two-dimensional sheets in its crystal structure, is another example highlighting the 2H-tautomeric preference of certain pyrazolo[3,4-b]pyridines in both solution and solid state [].

3,4-bis(4-chlorophenyl)-5-cyano-6-phenyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound, existing as a centrosymmetric dimer in its crystal structure, is an aromatic product formed by the oxidation of a 2H precursor during recrystallization [].

Relevance: Similar to 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, this compound is a member of the pyrazolo[3,4-b]pyridine class. The presence of multiple halogenated phenyl rings in both compounds further underscores the relevance of halogenated aromatic substitutions within this chemical class.

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Compound Description: Apixaban, a well-known anticoagulant drug, is recognized for its role as a substrate for efflux transporters P-gp and BCRP, which influence its distribution and disposition within the body [].

Relevance: Although structurally different from 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, Apixaban is noteworthy as it also incorporates a 1-(4-methoxyphenyl)-substituted pyrazolopyridine scaffold, albeit with a different arrangement and additional functionalities. The presence of the 1-(4-methoxyphenyl) group in both compounds highlights its potential significance in pharmaceutical contexts.

N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide (JTE-013)

Compound Description: JTE-013 is a known antagonist of the sphingosine-1-phosphate receptor 2 (S1P2) but is limited by its in vivo instability. Research efforts have focused on developing more potent and stable S1P2 inhibitors based on its structure [].

Relevance: While not directly sharing the pyrazolo[3,4-b]pyridine core with 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, JTE-013 is relevant due to its similar biological activity and the presence of a pyrazolo[3,4-b]pyridine moiety within its structure. This emphasizes the importance of this structural motif in drug discovery and development.

N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl)urea (AB1)

Compound Description: AB1, a derivative of JTE-013, exhibits improved S1P2 antagonism and enhanced in vivo stability compared to its parent compound. Research suggests its potential as a pharmacological tool and a possible candidate for cancer treatment [].

Relevance: Similar to 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, AB1 contains a pyrazolo[3,4-b]pyridine scaffold. This shared core structure, despite differences in the substitution pattern, highlights the significance of pyrazolo[3,4-b]pyridines in medicinal chemistry, particularly for developing S1P2 antagonists and potential anticancer agents.

4-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This nicotinonitrile derivative is a precursor used to synthesize a series of novel compounds with potential antiproliferative activity []. The presence of the 4-methoxyphenyl and 3-methyl groups is notable.

4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine

Compound Description: This compound serves as a key intermediate in synthesizing various imidazolopyrazole and pyrazolo[3,4‐a]pyrimidine derivatives, indicating its versatility in developing compounds with potential biological activities, including antioxidant properties [].

Relevance: This molecule, like 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine, features the pyrazolo[3,4-b]pyridine core structure. This shared core structure emphasizes the importance of this scaffold in medicinal chemistry.

Properties

Product Name

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine

Molecular Formula

C23H20F3N3O

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H20F3N3O/c1-13(2)21-20-18(22(25)26)12-19(14-4-10-17(30-3)11-5-14)27-23(20)29(28-21)16-8-6-15(24)7-9-16/h4-13,22H,1-3H3

InChI Key

KVLIOMYMVQPXJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.